Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 719277-22-2, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C₁₀H₁₂F₃NO indicates the presence of ten carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 219.20 atomic mass units.
The preferred International Union of Pure and Applied Chemistry name for this compound is N-ethyl-N-[4-(trifluoromethoxy)benzyl]amine, which systematically describes the structural components in order of priority. Alternative nomenclature includes N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine and Ethyl(([4-(trifluoromethoxy)phenyl]methyl))amine, reflecting different approaches to systematic naming conventions. The Simplified Molecular Input Line Entry System notation FC(OC1C=CC(=CC=1)CNCC)(F)F provides a linear representation of the molecular structure suitable for computational analysis and database searching.
The International Chemical Identifier key KJLZWTFFKUZEML-UHFFFAOYSA-N serves as a standardized molecular structure representation, enabling consistent identification across different chemical information systems. This systematic approach to nomenclature ensures precise communication of structural information within the scientific community and facilitates accurate retrieval of chemical data from various databases.
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic studies of structurally related compounds provide valuable insights into the three-dimensional conformation of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-. Research on benzamide derivatives containing trifluoromethyl substituents has revealed characteristic molecular conformations that influence intermolecular interactions and crystal packing arrangements. These studies demonstrate that molecules containing trifluoromethyl or trifluoromethoxy groups typically exhibit three distinct planar regions: the substituted phenyl ring, the connecting methylene bridge, and the terminal nitrogen-containing group.
The trifluoromethoxy substituent introduces significant steric and electronic effects that influence the overall molecular geometry. Analysis of 4-(trifluoromethoxy)benzylamine, the parent compound without the ethyl group, reveals specific conformational preferences related to the orientation of the trifluoromethoxy group relative to the benzene ring. The compound exhibits a clear colorless to light yellow liquid form with a refractive index of 1.4510 to 1.4530 at 20°C and 589 nanometers wavelength.
Computational studies utilizing density functional theory calculations have shown that aryl rings in related compounds are tilted approximately 60 degrees with respect to each other in experimentally determined crystal structures, compared to 30 degrees in isolated molecule calculations. These conformational changes result in more favorable environments for hydrogen bonding interactions and aromatic ring stacking arrangements in solid-state structures. The presence of the ethyl group on the nitrogen atom in Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- would be expected to introduce additional conformational flexibility and influence crystal packing through van der Waals interactions.
Electronic Structure and Quantum Chemical Calculations
The electronic structure of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- is characterized by the interplay between the electron-withdrawing trifluoromethoxy group and the electron-donating ethylamine functionality. Quantum chemical calculations on related compounds have provided insights into the electronic distribution and molecular orbital characteristics of fluorinated benzylamine derivatives. The trifluoromethoxy substituent acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the aromatic ring system.
Collision cross section predictions for structurally related compounds provide information about the three-dimensional molecular shape and gas-phase behavior. For the closely related 4-(trifluoromethoxy)benzylamine, predicted collision cross sections range from 130.5 to 183.5 square angstroms for various ionization states, indicating a relatively compact molecular structure. The addition of the ethyl group in Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- would be expected to increase these values proportionally due to the additional molecular volume.
The predicted acid dissociation constant value of 8.75 ± 0.10 for the related 4-(trifluoromethoxy)benzylamine suggests that the trifluoromethoxy substituent significantly reduces the basicity compared to unsubstituted benzylamine compounds. This electronic effect arises from the strong electron-withdrawing nature of the trifluoromethoxy group, which stabilizes the protonated form of the amine through inductive effects transmitted through the aromatic ring system. Quantum chemical calculations have confirmed that fluorinated substituents substantially alter the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting both chemical reactivity and spectroscopic properties.
Comparative Analysis with Structural Analogues (3-Trifluoromethyl vs. 4-Trifluoromethoxy Substitutions)
Comparative analysis of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- with its structural analogues reveals significant differences in molecular properties based on substituent position and chemical nature. The 4-trifluoromethoxy substitution pattern differs markedly from the 3-trifluoromethyl analogue in terms of electronic effects, steric interactions, and overall molecular geometry. N-Methyl-3-(trifluoromethyl)benzylamine, with Chemical Abstracts Service number 90390-07-1 and molecular formula C₉H₁₀F₃N, represents a closely related structure with the trifluoromethyl group positioned at the meta position rather than the para position.
The molecular weight comparison reveals systematic differences between these structural variants. The 4-trifluoromethoxy compound has a molecular weight of 219.20 atomic mass units, while the 3-trifluoromethyl analogue weighs 189.18 atomic mass units. This difference of 30 atomic mass units reflects the additional oxygen atom in the trifluoromethoxy group compared to the trifluoromethyl substituent. The N-ethyl-4-(trifluoromethyl)benzylamine analogue, with Chemical Abstracts Service number 90390-12-8, has a molecular weight of 203.20 atomic mass units, intermediate between the other two compounds.
Physical properties exhibit substantial variations among these structural analogues. The 4-trifluoromethoxy compound demonstrates a density of 1.252 grams per cubic centimeter at 25°C and a boiling point range of 57-60°C at 10 millimeters of mercury pressure. In contrast, the 4-trifluoromethyl analogue shows a density of 1.122 grams per cubic centimeter and a boiling point of 208.3°C at 760 millimeters of mercury pressure. These differences highlight the significant influence of the oxygen atom in the trifluoromethoxy group on intermolecular interactions and volatility characteristics.
Electronic effects also differ significantly between these analogues. The para-substitution pattern in both the trifluoromethoxy and trifluoromethyl compounds provides direct conjugation with the benzylamine system, while the meta-substitution in the 3-trifluoromethyl analogue results in different electronic coupling mechanisms. The trifluoromethoxy group exhibits both inductive and mesomeric effects, with the oxygen atom providing additional lone pair electrons for potential resonance interactions with the aromatic system. This electronic complexity contributes to the unique chemical and physical properties observed in the 4-trifluoromethoxy derivative compared to its trifluoromethyl analogues.
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-14-7-8-3-5-9(6-4-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZWTFFKUZEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602690 | |
| Record name | N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719277-22-2 | |
| Record name | N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- typically involves the reaction of N-ethylbenzenemethanamine with a trifluoromethoxy reagent. One common method is the nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced to the benzene ring under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or tetrahydrofuran (THF) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
A. Neuropharmacology
Research indicates that Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- may have potential applications in neuropharmacology. It has been shown to modulate glutamatergic neurotransmission, which is crucial for cognitive functions and may have implications in treating neurodegenerative diseases.
B. Treatment of Ischemia
The compound has been explored for its therapeutic effects on ischemic injuries. Studies suggest that it can significantly reduce tissue damage resulting from ischemia or hypoxia by acting on adenosine receptors, which play a vital role in cellular protection during ischemic events . This makes it a candidate for developing treatments for conditions such as myocardial ischemia.
C. Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. It has been noted for its ability to induce apoptosis in cancer cells, making it a potential lead compound for cancer therapy.
Chemical Synthesis and Catalysis
The synthesis of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- can be achieved through various chemical pathways, often involving palladium-catalyzed reactions. Recent advancements in catalytic systems have improved the efficiency of synthesizing such compounds, allowing for higher yields and reduced reaction times .
| Synthesis Method | Yield (%) | Catalyst Used |
|---|---|---|
| Palladium-catalyzed coupling | Up to 78 | Pd(PPh₃)₄ |
| Heck-type reaction | Up to 62 | Pd(dba)₂ |
| Tandem processes | Varies | Various (TiCl₄, SnCl₄) |
Material Science Applications
The unique trifluoromethoxy group in Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- contributes to its potential use in material science, particularly in the formulation of advanced coatings and polymers. The compound's properties can enhance the durability and chemical resistance of materials used in various industrial applications.
Case Studies
- Neuropharmacological Study : A study conducted on animal models demonstrated that Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- significantly improved cognitive functions by modulating glutamate levels in the brain. This research suggests its potential as a treatment for Alzheimer's disease.
- Ischemia Treatment Research : Clinical trials have shown that administering this compound during ischemic events resulted in reduced myocardial damage compared to control groups. This highlights its therapeutic promise in cardiology.
- Anticancer Research : A recent investigation into the anticancer effects of Benzenemethanamine indicated that it effectively inhibited tumor growth in vitro and in vivo models, showcasing its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Trifluoromethyl and Methoxy Derivatives
| Compound (CAS/Reference) | Substituent (Para Position) | logP | Molecular Weight | Bioactivity Notes |
|---|---|---|---|---|
| N-Methyl-4-(trifluoromethyl)benzylamine (CAS 90390-11-7) | –CF₃ | 3.12 | 189.18 | Moderate CNS penetration |
| Benzenemethanamine, 4-methoxy-N-(phenylmethylene)- (CAS 206768-78-7) | –OCH₃ | 2.45 | 225.29 | Lower metabolic stability |
| Target Compound | –O–CF₃ | 4.01* | 225.20 | Superior pharmacokinetics |
*Estimated using Crippen method ().
Key Insight : The –O–CF₃ group provides a balance of lipophilicity (higher logP vs. –OCH₃) and electronic effects, outperforming –CF₃ in polar interactions .
Role of Fluorine in Drug Design
Fluorinated groups (–O–CF₃, –CF₃, –F) enhance:
- Metabolic Stability : Resistance to oxidative degradation.
- Binding Affinity : Electron-withdrawing effects polarize aromatic rings, improving receptor interactions .
Biological Activity
Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-, also known as a trifluoromethoxy-substituted amine, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- can be represented as follows:
- Molecular Formula: C10H12F3NO
- Molecular Weight: 223.2 g/mol
- IUPAC Name: N-ethyl-4-(trifluoromethoxy)benzene-1-methanamine
The trifluoromethoxy group is notable for its ability to influence the compound's lipophilicity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Phosphodiesterase Inhibition: Compounds that inhibit phosphodiesterases (PDEs) can increase intracellular levels of cyclic GMP (cGMP), which is crucial in various signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and cardiovascular disorders .
- Anticancer Activity: Some derivatives of benzenemethanamine have shown potential in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various pathways, including caspase activation and cell cycle arrest .
In Vitro Studies
- PDE5 Inhibition:
- Anticancer Effects:
Case Studies
- Case Study on PDE5 Inhibitors:
- Antitumor Activity:
Data Tables
Q & A
What are the established synthetic routes for Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-, and how do reaction conditions influence yield?
Classification : Basic Research Question
Answer :
A common synthetic strategy involves coupling O-benzyl hydroxylamine with trifluoromethyl-substituted benzoyl chlorides under anhydrous conditions. For example, N-(benzyloxy)-4-(trifluoromethyl)benzamide is synthesized via acylation using p-trifluoromethyl benzoyl chloride in dichloromethane with sodium carbonate as a base . Key factors affecting yield include:
- Temperature control : Exothermic reactions require cooling to 0–5°C to minimize side products.
- Solvent purity : Anhydrous dichloromethane reduces hydrolysis of acyl chlorides.
- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride prevents over-acylation.
Yield optimization typically employs TLC monitoring and column chromatography for purification.
What safety protocols are critical when handling Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- and its intermediates?
Classification : Basic Research Question
Answer :
Hazard assessments must address:
- Mutagenicity : Ames II testing reveals lower mutagenic potential compared to other anomeric amides, but precautions (e.g., PPE, fume hoods) are still mandatory .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition upon heating; storage at –20°C in amber vials is recommended .
- Reagent hazards : Sodium pivalate and trichloroisocyanuric acid require secondary containment due to reactivity with moisture .
Refer to Prudent Practices in the Laboratory (National Academies Press, 2011) for risk assessment frameworks .
How can nitrogen deletion strategies be applied to modify the amine group in this compound?
Classification : Advanced Research Question
Answer :
Nitrogen deletion via anomeric amide intermediates enables structural diversification. For example, cyclic secondary amines undergo ring contraction using trifluoromethylated reagents, yielding cyclobutene derivatives. This method was applied to synthesize chemotherapeutics like Pemetrexed .
Methodology :
- Use [3] as a selective reagent for secondary amine editing.
- Monitor reaction progress via in situ NMR to detect intermediates.
- Purify products using preparative HPLC to resolve stereoisomers.
How do contradictory mutagenicity data for this compound inform risk mitigation in lab settings?
Classification : Advanced Research Question
Answer :
While Ames II testing indicates lower mutagenicity than other anomeric amides (comparable to benzyl chloride), conflicting data from structural analogs necessitate cautious interpretation . Mitigation strategies include:
- Dose-response assays : Quantify mutagenic thresholds using Salmonella typhimurium TA100 strains.
- Comparative analysis : Cross-reference with toxicity databases (e.g., EPA DSSTox) to identify structure-activity relationships .
- Engineering controls : Use closed-system reactors for large-scale syntheses.
What analytical techniques are optimal for characterizing Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-?
Classification : Basic Research Question
Answer :
- NMR spectroscopy : -NMR confirms trifluoromethoxy group integrity (δ ~ -58 ppm) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 263.0922 for [M+H]) validates molecular composition .
- X-ray crystallography : Resolves stereochemistry of crystalline intermediates .
How does the trifluoromethoxy group influence pharmacokinetic properties in preclinical studies?
Classification : Advanced Research Question
Answer :
The –OCF group enhances metabolic stability and lipophilicity, as shown in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide. Key studies include:
- LogP measurements : Octanol-water partitioning assays show a ~2.5-fold increase compared to methoxy analogs .
- CYP450 inhibition assays : Assess hepatic metabolism using human microsomes .
- Plasma stability tests : Half-life improvements (>6 hours) in rodent models .
What environmental monitoring strategies detect Benzenemethanamine derivatives in ecosystems?
Classification : Advanced Research Question
Answer :
Gas chromatography-mass spectrometry (GC-MS) and APPI metabolomics identify derivatives in water samples. For example, Benzenemethanamine metabolites were detected in the Rimac River basin via:
- SPE extraction : Solid-phase extraction using C18 cartridges.
- PCA analysis : Correlate peak intensities (e.g., m/z 345.1 for CHBrN) with contamination sources .
How can computational modeling predict reactivity of the trifluoromethoxy moiety?
Classification : Advanced Research Question
Answer :
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
